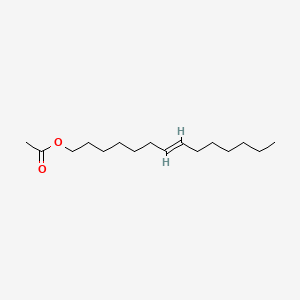

(E)-Tetradec-7-enyl acetate

Description

Contextualization as a Semiochemical and Pheromone

Semiochemicals are chemical signals that mediate interactions between organisms. This broad category is further divided based on whether the communication is between different species (allelochemicals) or within the same species (pheromones). (E)-Tetradec-7-enyl acetate (B1210297) falls into the latter category, functioning as a sex pheromone. mdpi.com Pheromones are pivotal for the survival and reproduction of many insect species, influencing behaviors such as aggregation, trail-following, and, most notably, mating. nih.govplos.org The release of specific pheromones by one sex, typically the female in moths, can attract the opposite sex over long distances, ensuring reproductive success. sakura.ne.jp These chemical signals are detected by specialized olfactory receptors, usually located on the antennae of the receiving insect. mdpi.com

The use of pheromones like (E)-Tetradec-7-enyl acetate is a cornerstone of chemical ecology, the study of chemicals involved in the interactions of living organisms. Understanding these chemical languages provides deep insights into the evolutionary biology of species and their ecological relationships. researchgate.net

Significance in Lepidopteran Chemical Communication Systems

The order Lepidoptera, which includes a vast number of moth and butterfly species, relies heavily on a diverse array of chemical signals for reproduction. sakura.ne.jp The majority of identified moth sex pheromones are straight-chain fatty acid derivatives, typically with 10 to 18 carbon atoms and one or more double bonds, and an oxygenated functional group such as an acetate, alcohol, or aldehyde. plos.orgsakura.ne.jp this compound fits this structural motif.

The specificity of these chemical communication channels is remarkable and is a key factor in maintaining reproductive isolation between closely related species. plos.org Even subtle variations in the pheromone blend, such as the ratio of components or the geometry of the double bonds, can lead to a complete loss of attraction. pherobase.com For instance, the sex pheromone of the spotted cutworm, Amathes c-nigrum, is primarily composed of (Z)-7-tetradecenyl acetate, but the male moth's antennae can also detect other related compounds, including this compound. smujo.id This demonstrates that insects have evolved highly tuned sensory systems capable of distinguishing between closely related molecules.

The table below illustrates the diversity of tetradecenyl acetate isomers and related compounds used as pheromones by various Lepidopteran species, highlighting the importance of this class of molecules in their chemical communication.

| Compound Name | Role in Lepidopteran Species |

| (Z)-7-Tetradecenyl acetate | Primary sex pheromone of the spotted cutworm, Amathes c-nigrum. nih.gov |

| (Z)-5-Tetradecenyl acetate | Synergist in the pheromone blend of some North American populations of Amathes c-nigrum. nih.gov |

| (Z,E)-9,12-Tetradecadienyl acetate | Major sex pheromone component for many stored-product moths, including Plodia interpunctella and Ephestia cautella. nih.gov |

| (Z)-9-Tetradecenyl acetate | A minor but important component in the pheromone blend of the almond moth, Cadra cautella. pherobase.com |

| (E)-11-Tetradecenyl acetate | A component of the sex pheromone of the common cutworm, Spodoptera litura. sakura.ne.jp |

| (Z)-11-Tetradecenyl acetate | A sex pheromone component for the currant pest Euhyponomeutoides albithoracellus. |

Isomeric Specificity and Biological Activity: Focus on the (E)-7 Position

The biological activity of a pheromone is critically dependent on its stereochemistry, which includes the geometric isomerism of its double bonds (Z or E configuration). The difference between the (E) and (Z) isomers of 7-tetradecenyl acetate lies in the spatial arrangement of the carbon chain around the double bond at the 7th position.

In the case of the spotted cutworm, Amathes c-nigrum, the primary sex pheromone is (Z)-7-tetradecenyl acetate. nih.gov Laboratory studies using electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to a chemical stimulus, have shown that the antennae of male A. c-nigrum are capable of detecting (E)-7-tetradecenyl acetate. smujo.id This indicates that the male's olfactory system possesses receptors that can bind to the (E) isomer.

However, despite this antennal response, field trapping experiments tell a different story about the compound's behavioral effect. Traps baited with (E)-7-tetradecenyl acetate alone failed to attract male A. c-nigrum. Furthermore, when (E)-7-tetradecenyl acetate was added to lures containing the primary attractant, (Z)-7-tetradecenyl acetate, it did not enhance and in some contexts can inhibit the trap catch. smujo.id This demonstrates a clear distinction between sensory detection and behavioral attraction. While the male moth can "smell" the (E) isomer, it does not interpret it as the correct signal for mating. This isomeric specificity is a crucial mechanism for preventing cross-attraction with other species and ensuring that mating efforts are directed only towards conspecific females.

The following table summarizes the comparative biological activity of the (E) and (Z) isomers of 7-tetradecenyl acetate in relation to Amathes c-nigrum.

| Isomer | Electroantennographic (EAG) Response in Males | Behavioral Response (Field Trapping) |

| (Z)-7-Tetradecenyl acetate | Elicits a strong response. smujo.id | Primary attractant; attracts males. smujo.idnih.gov |

| (E)-7-Tetradecenyl acetate | Elicits a response. smujo.id | Not attractive as a single component; does not act as a synergist. smujo.id |

This high degree of specificity underscores the co-evolution of pheromone production in females and receptor tuning in males, which is a fundamental aspect of chemical communication in Lepidoptera.

Structure

2D Structure

3D Structure

Properties

CAS No. |

28540-79-6 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

[(E)-tetradec-7-enyl] acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8+ |

InChI Key |

UEZQOSGCHCNWOE-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCOC(=O)C |

Canonical SMILES |

CCCCCCC=CCCCCCCOC(=O)C |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies for Research Applications

Stereoselective Synthesis Pathways for (E)-Tetradec-7-enyl Acetate (B1210297)

The creation of (E)-tetradec-7-enyl acetate with a high degree of stereoselectivity is paramount. This is achieved through carefully chosen chemical reactions that favor the formation of the (E) or trans isomer of the carbon-carbon double bond.

A primary method for establishing the (E)-double bond is through the reduction of an alkyne precursor.

Dissolving Metal Reduction: The use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) is a classic and effective method for converting an internal alkyne to a trans-alkene. libretexts.orgopenstax.org This reaction proceeds through a radical anion intermediate, which is protonated by the ammonia solvent. libretexts.org A second electron transfer and subsequent protonation yield the final trans-alkene product. libretexts.orgopenstax.org The stereochemistry is controlled during the second reduction step, where the trans vinylic anion is formed due to being less sterically hindered. openstax.org

Catalytic Hydrogenation: While catalytic hydrogenation of alkynes typically yields cis-alkenes or fully saturated alkanes, specific catalysts can be employed to achieve the desired (E)-configuration. organicchemistrytutor.comlumenlearning.com However, the more common application of catalytic hydrogenation in this context is the use of Lindlar's catalyst to produce cis-alkenes, which can then be used in the synthesis of the (Z)-isomer for comparative studies. libretexts.orgorganicchemistrytutor.comlumenlearning.com

Olefination reactions provide another powerful tool for the stereoselective synthesis of alkenes.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, predominantly yield (E)-alkenes. organic-chemistry.orglibretexts.org For non-stabilized ylides, which typically favor the (Z)-alkene, the Schlosser modification can be employed. This modification involves the use of a strong base at low temperatures to epimerize the intermediate betaine, leading to the formation of the (E)-alkene. wikipedia.orglibretexts.org

Knoevenagel Condensation: The Knoevenagel condensation, particularly its modified versions, can also be utilized to form (E)-double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group, and it has been successfully applied in the synthesis of pheromones containing (E)-alkene moieties.

The final step in the synthesis of this compound is the esterification of the corresponding alcohol, (E)-tetradec-7-en-1-ol.

Fischer Esterification: This is a common method that involves reacting the alcohol with acetic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, so it is often necessary to remove water as it is formed to drive the equilibrium towards the ester product. chemguide.co.uk

Acetylation with Acetic Anhydride (B1165640) or Acetyl Chloride: Alternatively, the alcohol can be acetylated using more reactive derivatives of acetic acid, such as acetic anhydride or acetyl chloride. These reactions are generally faster and not reversible. The use of a base, such as pyridine, is often employed to neutralize the acidic byproduct.

Table 1: Comparison of Synthesis Strategies for (E)-Alkenes

| Method | Starting Materials | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

| Dissolving Metal Reduction | Internal Alkyne, Alcohol | Sodium or Lithium in liquid ammonia | High (E)-selectivity | High stereoselectivity, reliable. | Requires cryogenic temperatures, handling of reactive metals. |

| Wittig Reaction (Stabilized Ylide) | Aldehyde/Ketone, Phosphonium Salt | Stabilized ylide | High (E)-selectivity | Mild reaction conditions, good functional group tolerance. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. |

| Schlosser Modification (Wittig) | Aldehyde/Ketone, Phosphonium Salt | Non-stabilized ylide, strong base (e.g., phenyllithium) | High (E)-selectivity | Allows for the formation of (E)-alkenes from non-stabilized ylides. | Requires careful control of temperature and reagents. |

Synthesis of Isomeric Variants and Structural Analogs for Comparative Research

To understand the structure-activity relationships of this compound, the synthesis of its isomers and structural analogs is essential.

(Z)-Isomer Synthesis: The synthesis of (Z)-tetradec-7-enyl acetate, the geometric isomer, is crucial for comparative studies. This is typically achieved using a Lindlar catalyst for the partial hydrogenation of an alkyne, which selectively produces the cis or (Z)-alkene. libretexts.orgorganicchemistrytutor.comlumenlearning.com The subsequent esterification follows the same methods as for the (E)-isomer.

Structural Analogs: The synthesis of structural analogs, such as those with different chain lengths, double bond positions, or functional groups, provides valuable data for understanding the specific structural requirements for its biological activity. For instance, analogs like (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate have been synthesized for research purposes. jales.orgnih.govnist.gov The synthetic strategies often involve similar methodologies, such as the Wittig reaction or alkyne reductions, but with different starting materials.

Green Chemistry Approaches in Pheromone Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for the synthesis of pheromones.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced waste. For example, lipases can be used for the esterification step, avoiding the need for strong acids or reactive acylating agents.

Solvent-Free Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water can significantly reduce waste and improve the safety of the synthesis.

Purification and Stereoisomeric Separation Techniques for Research Purity

Achieving high purity is critical for the synthesized this compound, especially for research applications where even small amounts of impurities can affect the experimental results.

Chromatography: Column chromatography is a standard technique for purifying the final product and removing byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For separating the (E) and (Z) isomers, which often have very similar physical properties, high-performance liquid chromatography (HPLC) is a powerful tool. By using a suitable stationary phase and mobile phase, it is possible to achieve excellent separation of the geometric isomers.

Fractional Distillation: In some cases, fractional distillation under reduced pressure can be used to separate the desired product from impurities with significantly different boiling points.

Biosynthetic Pathways and Genetic Regulation

Enzymatic Mechanisms in Pheromone Biosynthesis of Lepidoptera

The transformation of basic fatty acid precursors into the final pheromone components is orchestrated by a suite of specialized enzymes. These enzymes exhibit remarkable specificity, ensuring the correct chain length, degree of unsaturation, and functional group are present in the final molecule.

The biosynthesis of (E)-tetradec-7-enyl acetate (B1210297) originates from saturated fatty acid precursors, typically palmitic acid (16:Acid) or stearic acid (18:Acid), derived from de novo fatty acid synthesis. nih.govresearchgate.net The carbon chain of these precursors can be modified through elongation or, more commonly in the context of tetradecenyl acetates, through limited chain-shortening (β-oxidation). researchgate.netplos.org

A critical step in the pathway is the introduction of a double bond at a specific position in the fatty acyl chain. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). nih.govfrontiersin.org These enzymes are membrane-bound and are responsible for much of the diversity seen in moth pheromones. d-nb.info For the production of (E)-tetradec-7-enyl acetate, a Δ7-desaturase is required to introduce a double bond at the 7th carbon position of a tetradecanoyl-CoA precursor. While Δ11, Δ9, and other desaturases have been extensively studied, the specific Δ7-desaturase involved in this particular pathway remains elusive in many species. pnas.orgresearchgate.net The stereochemistry of the double bond (E or Z) is also determined by the specific desaturase enzyme. pnas.org

For instance, in the European grapevine moth, Lobesia botrana, the biosynthesis of its major pheromone component, (E,Z)-7,9-dodecadienyl acetate, involves a Δ11 desaturation of tetradecanoic acid, followed by chain shortening to (Z)-9-dodecenoic acid, and then a subsequent desaturation at the Δ7 position. researchgate.net This highlights the modular nature of these pathways, where different enzymatic steps can be combined to produce a variety of pheromone components.

The evolution of these desaturase genes is thought to occur through a "birth-and-death" process, where gene duplication events create new gene copies that can then evolve new functions, leading to the vast diversity of pheromone structures observed in Lepidoptera. researchgate.net

Following desaturation, the modified fatty acyl-CoA is converted to the corresponding alcohol by a fatty acyl reductase (FAR). frontiersin.orgfrontiersin.org These reductases often exhibit broad substrate specificity, meaning they can act on a range of fatty acyl precursors. plos.orgfrontiersin.org However, the reduction step is still a crucial control point in determining the final pheromone composition. nih.gov In some heliothine moths, the pgFAR (pheromone-gland-specific fatty acyl reductase) preferentially reduces (Z)-9-tetradecenoate over other precursors, influencing the final ratio of pheromone components. plos.org

The final step in the biosynthesis of this compound is the esterification of the tetradecenol with an acetyl group. This reaction is catalyzed by an acetyltransferase. frontiersin.orgnih.gov Studies on the Asian corn borer, Ostrinia furnacalis, have shown that the acetyltransferase involved in its pheromone biosynthesis has low substrate specificity, converting various tetradecenols to their corresponding acetates at similar rates. nih.gov This suggests that the specificity of pheromone production in this species is largely controlled by the preceding reductase and desaturase steps. nih.gov While the involvement of acetyltransferases is well-established, the specific genes encoding these enzymes in moth pheromone biosynthesis have been challenging to identify. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Function | Substrate(s) | Product(s) |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces a double bond at a specific position. | Tetradecanoyl-CoA | (E)-7-Tetradecenoyl-CoA |

| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | (E)-7-Tetradecenoyl-CoA | (E)-7-Tetradecen-1-ol |

| Acetyltransferase | Adds an acetyl group to the fatty alcohol. | (E)-7-Tetradecen-1-ol | This compound |

Hormonal Regulation of this compound Production (e.g., PBAN-mediated processes)

The production of sex pheromones in moths is not continuous but is instead tightly regulated by hormonal signals to coincide with the optimal time for mating, typically during the scotophase (dark period). The primary hormone responsible for initiating pheromone biosynthesis is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netsmolecule.com

PBAN is a 33-amino acid neuropeptide produced in the subesophageal ganglion and released into the hemolymph. researchgate.netsmolecule.com It travels to the pheromone gland and binds to a specific G-protein coupled receptor (GPCR) on the surface of the gland cells. smolecule.comnih.gov This binding event triggers an intracellular signaling cascade.

In Ostrinia furnacalis, a species that uses tetradecenyl acetates as part of its pheromone blend, PBAN signaling has been shown to involve an increase in intracellular calcium (Ca2+) concentration, which acts as a second messenger. frontiersin.orgnih.gov This calcium signal then activates downstream enzymes, including calcineurin (CaN) and acetyl-CoA carboxylase (ACC), which is a key enzyme in the early stages of fatty acid synthesis. frontiersin.orgnih.gov The activation of this PBAN/PBANR/Ca2+/CaN/ACC pathway ultimately leads to an increase in the production of the pheromone components. frontiersin.orgnih.gov Studies have demonstrated that injecting PBAN into female O. furnacalis leads to a significant increase in the production of (Z)-12- and (E)-12-tetradecenyl acetate. frontiersin.org

Gene Expression and Molecular Mechanisms Underlying Pheromone Gland Function

The pheromone gland is a highly specialized organ, and its function is underpinned by the differential expression of genes encoding the biosynthetic enzymes. Transcriptome analysis of pheromone glands from various moth species has revealed a suite of candidate genes involved in pheromone production, including those for desaturases, reductases, and other necessary enzymes. d-nb.inforesearchgate.net

For example, a transcriptome analysis of the pheromone gland of Lobesia botrana identified 17 candidate fatty acyl desaturases and 13 fatty acyl reductases. researchgate.net The expression of these genes is often highly enriched in the pheromone gland compared to other tissues, indicating their specific role in pheromone biosynthesis. nih.govoup.com In Ostrinia species, genomic analyses have shown the presence of multiple desaturase genes, including Δ11- and Δ14-desaturases, highlighting the genetic basis for the evolution of different pheromone blends. researchgate.net

The expression of the PBAN receptor (PBANR) gene is also a key factor. In Ostrinia furnacalis, the PBANR is highly expressed in the pheromone glands of adult females, consistent with its role in regulating pheromone production. nih.gov Interestingly, the PBANR gene is also expressed in larval stages, suggesting it may have additional functions beyond pheromone biosynthesis. nih.gov

The evolution of new pheromone blends can be driven by changes in the expression patterns of these biosynthetic genes. researchgate.net For instance, a shift in the expression of a particular desaturase gene could lead to the production of a novel unsaturated fatty acid precursor, and consequently, a new pheromone component.

In Vitro and In Vivo Biosynthesis Studies

Our understanding of the biosynthetic pathways leading to this compound has been significantly advanced through both in vitro and in vivo studies.

In vivo labeling experiments have been instrumental in tracing the metabolic fate of precursors within the pheromone gland. researchgate.net In these studies, a labeled precursor, such as a deuterated or radiolabeled fatty acid, is topically applied to the pheromone gland, and the resulting pheromone components are analyzed. nih.gov This approach has been used to confirm the conversion of fatty acids to their corresponding alcohols and acetates and to determine the substrate specificity of the enzymes involved. pnas.orgnih.gov For example, in vivo studies with Ostrinia furnacalis demonstrated that the reductase system has a higher substrate specificity than the acetyltransferase system, playing a more significant role in controlling the final pheromone blend. nih.gov

In vitro studies, often utilizing heterologous expression systems like yeast (Saccharomyces cerevisiae) or insect cell lines (e.g., Sf9), have been crucial for functionally characterizing the individual enzymes of the biosynthetic pathway. nih.govd-nb.info Genes identified from pheromone gland transcriptomes can be expressed in these systems, and the enzymatic activity of the resulting protein can be assayed by providing potential substrates. d-nb.inforesearchgate.net This method has been successfully used to identify and characterize numerous desaturases and reductases from various moth species. d-nb.infonih.govbiorxiv.org For example, a desaturase gene from Ctenopseustis obliquana was expressed in yeast and shown to have specific Δ5-desaturase activity on myristic acid. nih.gov Similarly, metabolic activation studies of certain compounds have been conducted using in vitro microsomal incubations and have been validated by in vivo detection of metabolites in rat models. nih.gov

These complementary in vivo and in vitro approaches have provided a detailed picture of the enzymatic steps and regulatory mechanisms that govern the biosynthesis of this compound and other lepidopteran pheromones.

Olfactory Perception and Neuroethology

Identification and Characterization of Olfactory Receptors Specific to (E)-Tetradec-7-enyl Acetate (B1210297)

The perception of (E)-tetradec-7-enyl acetate begins at the peripheral olfactory system, where specialized proteins work in concert to detect and transduce the chemical signal. This process involves the coordinated action of pheromone binding proteins and olfactory receptors housed within sensory neurons on the insect's antennae.

Pheromone Binding Proteins (PBPs) and their Role in Ligand Delivery

Pheromone Binding Proteins (PBPs) are soluble proteins found in the sensillar lymph of insect antennae. proteopedia.org They are crucial for transporting hydrophobic pheromone molecules like this compound across the aqueous lymph to the olfactory receptors. proteopedia.org In moths, PBPs are believed to be pivotal for the recognition of female pheromones by males. mdpi.com

Research on various moth species has identified multiple PBP genes. For instance, in the Asian corn borer, Ostrinia furnacalis, which uses (Z)-12- and (E)-12-tetradecenyl acetate, five PBP cDNAs have been identified. nih.gov Studies on Epiphyas postvittana, which uses a blend of (E)-11-tetradecenyl acetate and (E,E)-9,11-tetradecadienyl acetate, revealed two major PBP forms. nih.gov Although these PBPs bind to the pheromone components, the data did not support the idea that they are specific to individual components of the pheromone blend. nih.gov

Competitive binding assays are often used to determine the binding affinity of PBPs to various ligands. In Agriphila aeneociliella, the PBP AaenPBP1 showed a strong binding affinity to the female sex pheromone (Z)-9-Hexadecenyl acetate. mdpi.com Such studies help elucidate the initial molecular interactions that are critical for pheromone perception.

| Moth Species | Pheromone Component(s) | PBP Research Findings |

| Ostrinia furnacalis | (Z)-12- and (E)-12-tetradecenyl acetate | Five PBP cDNAs identified. nih.gov |

| Epiphyas postvittana | (E)-11-tetradecenyl acetate, (E,E)-9,11-tetradecadienyl acetate | Two major PBP forms identified that bind to pheromone components but lack specificity for individual blend components. nih.gov |

| Agriphila aeneociliella | (Z)-9-Hexadecenyl acetate | AaenPBP1 exhibits strong binding affinity to the female sex pheromone. mdpi.com |

Olfactory Receptor Neurons (ORNs) and Electrophysiological Responses (e.g., EAG, SSR)

Olfactory Receptor Neurons (ORNs) are the primary cells that detect odor molecules. nih.gov Housed within antennal sensilla, these neurons express olfactory receptors (ORs) on their dendritic membranes. nih.govelifesciences.org The interaction between a pheromone molecule and an OR triggers an electrical signal, which is the basis of the olfactory message sent to the brain. plos.org

In the Oriental beetle, Exomala orientalis, the pheromone includes (Z)- and (E)-tetradec-7-en-2-one, and the enzymatic process for its metabolism has been a subject of investigation. pnas.org In the European grapevine moth, Lobesia botrana, which uses (E,Z)-7,9-dodecadienyl acetate, in vivo labeling experiments have helped to elucidate the biosynthetic pathway of the pheromone. researchgate.net Studies on Spodoptera littoralis have shown that different sensilla types on the male antennae house ORNs that respond specifically to different components of the female sex pheromone blend. nih.gov For example, one type of sensillum contains a neuron that responds specifically to the major component, (Z,E)-9,11-tetradecadienyl acetate, while another type responds to a minor component, (Z,E)-9,12-tetradecadienyl acetate. nih.gov

Central Nervous System Processing of this compound Signals

Once an olfactory signal is generated by the ORNs, it is transmitted to the antennal lobe (AL) in the insect brain. nih.gov The AL is the primary olfactory processing center, analogous to the olfactory bulb in vertebrates. nih.gov Within the AL, axons of ORNs that express the same type of olfactory receptor converge onto distinct spherical structures called glomeruli. nih.gov

This organization creates a spatial map of olfactory information, where different pheromone components activate specific glomeruli. For instance, in male leaf-roller moths, the concurrent excitatory inputs from two distinct receptor channels, each specialized for one of the two sex pheromone stereoisomers ((Z)-11-tetradecenyl-acetate and (E)-11-tetradecenyl-acetate), are necessary to activate interneurons in the brain. researchgate.net This integration of information from different channels at the glomerular level is a critical step in processing the pheromone blend.

The processed information is then relayed from the AL to higher brain centers, such as the mushroom bodies and the lateral horn, where it is further integrated with other sensory information and internal states to produce an appropriate behavioral response.

Chemosensory Discrimination of Pheromone Blends and Isomers

The ability of an insect to distinguish between its own species' pheromone blend and those of other species, as well as to discern the correct ratio of components within its own blend, is crucial for reproductive isolation. nih.gov This discrimination relies on the specificity of the olfactory system, from the peripheral receptors to the central processing circuits.

Male moths can discriminate between geometric isomers of pheromones with remarkable precision. nih.gov Studies on tortricid moths have shown that while many species may share single pheromone components, the specific blend of isomers acts as a unique signal. nih.gov It has been proposed that the steric differences between acetate isomers, as compared to the more uniform shapes of analogous alcohols, facilitate finer discrimination. nih.gov

The response of ORNs is a key factor in this discrimination. In some species, different ORNs are narrowly tuned to specific isomers. For example, in the European corn borer, Ostrinia nubilalis, distinct ORNs respond to the (Z) and (E) isomers of 11-tetradecenyl acetate. thegoodscentscompany.com The relative input from these specialized neurons provides the brain with information about the ratio of isomers in the pheromone plume.

Neurophysiological Basis of Behavioral Responses to this compound

The ultimate output of the olfactory processing of this compound is a behavioral response, typically involving attraction and mating behaviors in male insects. smolecule.com The neurophysiological mechanisms underlying this transition from sensory perception to motor action are complex.

The activation of specific neural pathways in the brain by the pheromone signal triggers a cascade of events leading to stereotyped behaviors. In Spodoptera littoralis, the major pheromone component alone can elicit the entire male behavioral sequence, from wing fanning and taking flight to oriented upwind flight and contact with the source. nih.gov

Behavioral Ecology and Reproductive Biology

Role of (E)-Tetradec-7-enyl Acetate (B1210297) in Species-Specific Mating Behaviors

(E)-Tetradec-7-enyl acetate is a significant component of the sex pheromone blend for several insect species, primarily within the order Lepidoptera (moths). In these species, the compound plays a crucial role in chemical communication to facilitate mating. Virgin females of certain moth species release a specific blend of pheromones, including this compound, to attract conspecific males for reproduction. The specificity of the signal is often determined by the precise ratio of this compound to other compounds in the blend.

For instance, in some species, this compound acts as the primary attractant, while in others, it functions as a synergist, enhancing the attractiveness of other pheromone components. The male's ability to detect and respond to this specific chemical blend from a distance is a key determinant of mating success. This chemical signaling is fundamental for reproductive isolation between closely related species that may inhabit the same geographical area.

Inter- and Intra-specific Variation in Pheromone Blend Composition and Responsiveness

The composition of pheromone blends, including the relative amount of this compound, can exhibit significant variation both between different species (interspecific) and within a single species (intraspecific). core.ac.uknih.gov This variation is a critical factor in maintaining reproductive isolation and can also reflect evolutionary adaptations to different environmental pressures.

Interspecific Variation: Different species of moths often utilize unique ratios of this compound in combination with other compounds, such as its Z-isomer or other acetates and alcohols. nih.gov For example, in the genus Adoxophyes, three different species produce mixtures of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate in markedly different ratios, which is a key mechanism for preventing interbreeding. nih.gov The addition or subtraction of minor components to the blend containing this compound can also drastically alter its attractiveness to different species, sometimes even acting as an antagonist to prevent attraction of non-target species. nih.gov

Intraspecific Variation: Within a single species, there can be geographical or population-level differences in the pheromone blend. nih.gov For example, populations of the Ctenopseustis obliquana complex show variation in the ratio of (Z)-8- and (Z)-5-tetradecenyl acetates. nih.gov This intraspecific variation can arise from genetic differences or environmental influences and may lead to assortative mating, where individuals with similar pheromone profiles are more likely to mate. This can be a precursor to the formation of new species. core.ac.uk Field cage experiments have demonstrated that despite some overlap in pheromone ratios between different "types" within a species, males often show a preference for females of their own type, suggesting that this variation has behavioral consequences. nih.gov

Influence of Environmental Factors on Pheromone-Mediated Behavior

The effectiveness of this compound and other pheromone components in mediating mating behavior is not static and can be significantly influenced by various environmental factors. numberanalytics.com Abiotic conditions such as temperature, wind, and even atmospheric composition can alter the production, release, detection, and response to these chemical signals. numberanalytics.comuliege.beresearchgate.net

Temperature is a particularly critical factor. uliege.beresearchgate.net As ectothermic organisms, insects' metabolic processes, including pheromone biosynthesis, are directly affected by ambient temperature. uliege.be Studies have shown that temperature can alter the ratio of compounds in the sex pheromone blend of some moth species. uliege.be For example, in the rice stem borer, Chilo suppressalis, the production of its three sex pheromone components was highest at 25°C. researchgate.netcjae.net Male responsiveness to pheromones can also be temperature-dependent; in some cases, higher temperatures can lead to a lower specificity in their response. uliege.be

Wind is another crucial environmental variable, as it is the primary medium for dispersing the pheromone plume. Wind speed and turbulence affect the shape and concentration of the plume, which in turn influences the male's ability to locate the female.

Laboratory and Field Bioassays for Behavioral Activity Assessment

To understand the behavioral effects of this compound, researchers employ a variety of laboratory and field-based bioassays. These assays are essential for identifying the active components of a pheromone blend, determining the optimal ratios for attraction, and assessing the potential for use in pest management strategies. herts.ac.uk

Laboratory Bioassays:

Wind Tunnel Assays: These are controlled laboratory experiments that allow for detailed observation of an insect's flight behavior in response to a pheromone stimulus. researchgate.netnih.gov A wind tunnel creates a laminar airflow, and a synthetic pheromone blend or a calling female is placed at the upwind end. Researchers can then quantify various behaviors of the male moth, such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and landing at the source. researchgate.netnih.gov Wind tunnel assays have been used to compare the attractiveness of different synthetic blends to that of virgin females and to test the behavioral role of individual components. researchgate.netnih.gov For example, in studies with Copitarsia uncilata, wind tunnel assessments showed that males were significantly more attracted to calling females than to a synthetic blend of (Z)-9-tetradecenyl acetate and (Z)-9-tetradecen-1-ol. researchgate.netnih.gov

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical compound. It is used to screen for compounds that an insect can detect and to determine which olfactory receptor neurons are stimulated by particular pheromone components. EAG has been instrumental in identifying the individual components of complex pheromone blends that are biologically active. researchgate.netcjae.net

Field Bioassays:

Trap Captures: Field trapping is a common method to assess the attractiveness of synthetic pheromone lures under real-world conditions. nih.govcolab.ws Different blends and dosages of synthetic pheromones, including this compound, are placed in traps in the field. The number of male moths captured in these traps is then counted and compared. These studies are crucial for optimizing pheromone lures for monitoring insect populations or for use in mating disruption programs. nih.govcolab.ws For example, field tests with Adoxophyes species demonstrated that males were preferentially attracted to two-component blends that mimicked the ratios found in conspecific females. nih.gov Subtractive assays, where individual components are removed from a blend, can help determine the necessity of each compound for attraction. scienceopen.com

These bioassays, both in the lab and the field, provide a comprehensive understanding of how this compound and its associated blends mediate the reproductive behavior of various insect species.

Interactive Data Table: Examples of Species Utilizing this compound or Related Compounds in Pheromone Blends

| Species | Other Key Pheromone Components | Role of this compound or Related Compound | Reference |

| Adoxophyes honmai | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, 10-methyldodecyl acetate | Minor component that increases male capture | nih.gov |

| Adoxophyes orana | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (Z)-9-tetradecen-1-ol, (Z)-11-tetradecen-1-ol | Part of a species-specific blend | nih.gov |

| Adoxophyes sp. | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Antagonistic effect on male capture | nih.gov |

| Ctenopseustis obliquana (Type I & III) | (Z)-8-tetradecenyl acetate, (Z)-5-tetradecenyl acetate | Part of a variable ratio blend, indicating intraspecific variation | nih.gov |

| Spodoptera frugiperda (Fall Armyworm) | (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate, (Z)-11-hexadecenyl acetate | Component of an effective blend for field trapping | |

| Zeuzera pyrina (Leopard Moth) | (E)-9-Tetradecen-1-ol acetate | Critical component of the sex pheromone |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| This compound | This compound |

| Z9-14Ac | (Z)-9-tetradecenyl acetate |

| Z11-14:OAc | (Z)-11-tetradecenyl acetate |

| 10me-12:OAc | 10-methyldodecyl acetate |

| E11-14:OAc | (E)-11-tetradecenyl acetate |

| Z9-14:OH | (Z)-9-tetradecen-1-ol |

| Z11-14:OH | (Z)-11-tetradecen-1-ol |

| Z8-14:Ac | (Z)-8-tetradecenyl acetate |

| Z5-14:Ac | (Z)-5-tetradecenyl acetate |

| (Z)-7-dodecenyl acetate | (Z)-7-dodecenyl acetate |

| Z-9-dodecenyl acetate | (Z)-9-dodecenyl acetate |

| Z-11-hexadecenyl acetate | (Z)-11-hexadecenyl acetate |

| (E)-9-Tetradecen-1-ol acetate | (E)-9-Tetradecen-1-ol acetate |

| Z9-16:Ald | (Z)-9-hexadecenal |

| Z11-16:Ald | (Z)-11-hexadecenal |

| Z13-18:Ald | (Z)-13-octadecenal |

Structure Activity Relationship Sar Studies

Impact of Double Bond Position and Stereochemistry on Biological Activity

The location and geometric configuration (stereochemistry) of the carbon-carbon double bond are paramount for the biological activity of tetradecenyl acetates. The molecule (E)-Tetradec-7-enyl acetate (B1210297) is a specific isomer, and any deviation from the E ("trans") configuration or the position at the 7th carbon significantly alters its effectiveness as a pheromone.

The specificity of pheromone receptors in moths allows them to distinguish between different isomers. usda.gov For many moth species, the specific geometry of the double bond is a key factor in reproductive isolation. acs.org For instance, the European corn borer, Ostrinia nubilalis, has two distinct races that use (Z)-11- and (E)-11-tetradecenyl acetate in different ratios as their primary pheromone components. plos.org A receptor in this species, OnOr6, is highly selective for the Z11 isomer and is significantly less responsive to the E11 isomer, highlighting the critical nature of stereochemistry. plos.org While the (E)-7 isomer is not the primary component for this specific moth, the principle of high receptor specificity for a particular geometric isomer is a common theme in moth chemical communication. plos.org

Electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus, consistently demonstrate this specificity. For example, in the oriental corn borer, Ostrinia furnacalis, the female sex pheromone was identified as a mixture of (Z)-12- and (E)-12-tetradecenyl acetate. sakura.ne.jpgrafiati.com Both synthetic compounds were shown to be active on the male antenna. sakura.ne.jp Similarly, studies on the redbanded leafroller, Argyrotaenia velutinana, show that binary mixtures of cis- and trans-11-tetradecenyl acetate elicited significantly higher EAG responses than the individual isomers alone, indicating a synergistic effect at the receptor level. psu.edu This demonstrates that both the presence and the ratio of specific geometric isomers are crucial for optimal biological activity.

The position of the double bond is equally critical. Shifting the double bond along the 14-carbon chain results in a different set of positional isomers, which generally have vastly reduced or different biological activities. For example, some pheromone receptors are broadly tuned and may respond to several positional isomers of tetradecenyl acetate, such as the (9Z)-, (11E)-, (11Z)-, (12E)-, and (12Z)-isomers, but they often show a preferential response to one over the others. frontiersin.org This specificity ensures that only the correct signal from a conspecific female will trigger a full behavioral response in the male. The precise positioning at the 7th carbon in (E)-Tetradec-7-enyl acetate is therefore a key determinant of its identity and function as a pheromone for the species that utilize it.

Table 1: Comparative Activity of Tetradecenyl Acetate Isomers

| Compound | Double Bond Position & Geometry | Typical Biological Response |

|---|---|---|

| (Z)-11-Tetradecenyl acetate | Position 11, Z (cis) | Major pheromone component for many species (e.g., Ostrinia nubilalis Z-strain); high EAG and behavioral activity. plos.orgeje.cz |

| (E)-11-Tetradecenyl acetate | Position 11, E (trans) | Minor pheromone component or antagonist; activity varies by species and blend ratio. plos.orgeje.cz |

| (Z)-9-Tetradecenyl acetate | Position 9, Z (cis) | Pheromone component for some species, but can act as a behavioral antagonist for others. plos.org |

| (E)-7-Tetradecenyl acetate | Position 7, E (trans) | Specific pheromone component for certain moth species. |

Role of the Acetate Moiety in Receptor Binding and Activation

The acetate functional group (–OCOCH₃) at the end of the hydrocarbon chain is not merely a passive feature; it is an essential component for receptor binding and subsequent activation of the neuron. researchgate.net Studies involving synthetic analogues where the acetate group is replaced by other functional groups, such as an alcohol (–OH) or an aldehyde (–CHO), have demonstrated its importance.

In many moth species, the acetate, alcohol, and aldehyde versions of the same carbon chain are perceived as distinct compounds, often by different, highly specific olfactory receptors. acs.org For example, research on tortricid moths shows that males can discriminate acetate isomers with much greater precision than the analogous alcohols. nih.gov This suggests that the steric and electronic properties of the acetate group are critical for a precise fit within the binding pocket of the pheromone receptor. researchgate.netnih.gov The interaction between the acetate moiety and specific amino acid residues within the receptor is thought to be a key step in initiating the signal transduction cascade that leads to an electrical signal in the neuron. nih.gov

The replacement of the acetate with an alcohol can drastically reduce or eliminate the behavioral response. In studies on the codling moth, Cydia pomonella, analogue 10-carbon alcohols and aldehydes related to the pear ester kairomone elicited no significant moth capture, whereas the ester was highly attractive. usda.gov This underscores that the entire functional group, including the carbonyl oxygen and the methyl group, is vital for biological activity. researchgate.net The shape and electron distribution of the acetate group must be highly complementary to the receptor site for successful interaction. researchgate.net

Chain Length Variations and their Effect on Pheromonal Specificity

The specificity of pheromone communication is also tightly linked to the length of the hydrocarbon chain. researchgate.net this compound has a 14-carbon backbone (C14), and variations in this length can have profound effects on its activity. Moth species often use blends of C12, C14, and C16 acetates to create unique chemical signatures. researchgate.netpnas.org

Altering the chain length of a pheromone component can render it inactive or, in some cases, turn it into a behavioral antagonist that inhibits the response to the correct pheromone. For instance, while many tortricid moths use C12 and C14 components, noctuids more commonly use C16 chains. researchgate.net This differentiation in chain length preference is a fundamental mechanism for ensuring species-specific mating signals.

Research on analogues of (Z)-5-decenyl acetate in the turnip moth, Agrotis segetum, showed that the length of the terminal alkyl chain is critical for interaction with a hydrophobic pocket in the receptor protein. researchgate.net Similarly, studies on the pheromone receptors of Helicoverpa armigera revealed flexibility in accommodating pheromones of different lengths, responding to a C14 aldehyde but not a longer C18 analogue, indicating a clear limit to the acceptable chain length. biorxiv.org Shorter chains, like C14 versus C16, can also reduce cross-reactivity between the receptors of different species, thereby enhancing signal specificity. Therefore, the 14-carbon chain of this compound is an optimized feature for binding to the specific receptors of the target species.

Table 2: Effect of Chain Length on Pheromone Activity in Moths

| Chain Length (Acetate) | Common Family Preference | General Effect on Activity |

|---|---|---|

| C12 (Dodecenyl acetate) | Tortricidae researchgate.net | Highly active in specific species; often a key component of blends. eje.cz |

| C14 (Tetradecenyl acetate) | Tortricidae, Pyralidae sakura.ne.jpresearchgate.net | The most common chain length for many moth pheromones, including this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For pheromones, QSAR studies aim to predict the activity of novel or untested analogues based on their physicochemical properties and molecular descriptors.

These models can help to understand the key structural features required for a molecule to interact effectively with a pheromone receptor. oup.com For pheromones like tetradecenyl acetates, QSAR models would analyze parameters such as:

Molecular Shape and Size: How well the molecule fits into the receptor's binding site.

Electronic Properties: The distribution of charge across the molecule, which influences interactions with amino acids in the receptor. This is particularly relevant for the polar acetate group.

Hydrophobicity: The non-polar nature of the long carbon chain and its interaction with hydrophobic pockets in the receptor.

Positional and Geometric Isomerism: Descriptors that quantify the location and configuration of the double bond.

While specific QSAR models for this compound are not widely published, the principles are applied broadly in pheromone research. For example, by analyzing a series of isomers and analogues, researchers can build a model that predicts the EAG response or behavioral activity. This approach can guide the synthesis of more potent attractants for pest management or more effective antagonists for mating disruption. The ultimate goal of QSAR in this context is to create a predictive framework that explains how subtle changes in the structure of a molecule like this compound lead to significant shifts in its biological function. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| (Z)-11-Tetradecenyl acetate |

| (E)-11-Tetradecenyl acetate |

| (Z)-9-Tetradecenyl acetate |

| (Z)-12-Tetradecenyl acetate |

| (E)-12-Tetradecenyl acetate |

| cis-11-Tetradecenyl acetate |

| trans-11-Tetradecenyl acetate |

| (Z)-5-Decenyl acetate |

| Dodecenyl acetate |

| Hexadecenyl acetate |

| (Z)-11-Tetradecenol |

| Dodecyl acetate |

| Codlemone |

| Codlemone acetate |

| (E,E)-8,10-Dodecadienyl acetate |

| (Z)-Nonadec-12-en-9-one |

| (Z,E)-9,12-Tetradecadienyl acetate |

| Bombykol |

| (E,Z)-6,11-Hexadecadienyl acetate |

| (E,Z)-6,11-Hexadecadienal |

| (11Z)-Tetradecenyl acetate |

| (9Z)-Tetradecenyl acetate |

Ecological and Evolutionary Dynamics of Pheromone Systems

Evolutionary Divergence of Pheromone Blends and Receptor Systems

The evolution of chemical communication systems is a dynamic process that can lead to the diversification of species. Changes in the composition of pheromone blends, even subtle ones, can have significant impacts on mate recognition. The moth genus Ostrinia serves as a prime model for studying how pheromone signals and their corresponding receptor systems diverge. nih.govnih.gov

Most species in the Ostrinia genus utilize blends of monounsaturated tetradecenyl (C14) acetates, which vary in the position (e.g., Δ9, Δ11, or Δ12) and geometry (Z or E) of the double bond. pnas.org For instance, the European corn borer, Ostrinia nubilalis, has two prominent pheromone strains, the 'Z-strain' and the 'E-strain'. The Z-strain uses a blend of approximately 97:3 (Z)-11-tetradecenyl acetate (B1210297) (Z11-14:OAc) and (E)-11-tetradecenyl acetate (E11-14:OAc), while the E-strain uses a reverse ratio of about 1:99. mdpi.comnih.gov In contrast, the Asian corn borer, Ostrinia furnacalis, which is believed to have diverged from a common ancestor with O. nubilalis about one million years ago, uses a blend of (Z)-12-tetradecenyl acetate (Z12-14:OAc) and (E)-12-tetradecenyl acetate (E12-14:OAc). mdpi.comtandfonline.com This shift from a Δ11 to a Δ12-based pheromone system represents a major evolutionary divergence. tandfonline.com

This divergence in pheromone production is mirrored by changes in the male's receptor system. The evolution of the pheromone communication system requires coordinated changes in both the signal (female-produced pheromone) and the receiver (male's perception). nih.gov Studies have shown that the olfactory receptor neurons (ORNs) in males are tuned to the specific ratios of components in their species' or strain's blend. european-science.com The genetic basis for these changes often lies in the enzymes responsible for pheromone biosynthesis, such as desaturases and reductases, which can alter the structure of the final pheromone components. pnas.orgpnas.org For example, the shift in Ostrinia from Δ11 to Δ12 acetates is due to a change in the specificity of a desaturase enzyme. tandfonline.com

Interestingly, research on Ostrinia scapulalis revealed a male-specific odorant receptor (OscaOR1) that responds to (E)-11-tetradecen-1-ol (E11-14:OH), a compound not used as a primary pheromone component by this species but by a related species, O. latipennis. ijbs.com Orthologs of this receptor gene were found in six other Ostrinia species, suggesting the receptor was acquired before the divergence of the genus and has been functionally retained, even as the pheromone blends themselves evolved. ijbs.com This indicates that changes in the neural circuitry, rather than just the receptors themselves, play a crucial role in the evolution of pheromone recognition. ijbs.com

Table 1: Pheromone Blend Divergence in Select Ostrinia Species

| Species/Strain | Major Pheromone Components | Typical Blend Ratio | Primary Desaturase Activity |

|---|---|---|---|

| Ostrinia nubilalis (Z-strain) | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate | ~97:3 (Z:E) nih.gov | Δ11-desaturase tandfonline.com |

| Ostrinia nubilalis (E-strain) | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | ~99:1 (E:Z) nih.gov | Δ11-desaturase tandfonline.com |

| Ostrinia furnacalis | (Z)-12-tetradecenyl acetate, (E)-12-tetradecenyl acetate | ~1:1 wikipedia.org | Δ14-desaturase tandfonline.com |

| Ostrinia scapulalis | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Polymorphic (E- and Z-types exist) mdpi.com | Δ11-desaturase |

Reproductive Isolation Mechanisms Mediated by Pheromones

Pheromones are a key component of pre-zygotic reproductive isolation, which prevents members of different species from mating and producing hybrid offspring. pnas.orgtandfonline.com These chemical signals are often highly species-specific, and even small variations in the blend of pheromone components can be sufficient to prevent interbreeding between closely related species or divergent populations. pnas.org

In the case of the E and Z strains of the European corn borer (O. nubilalis), their distinct pheromone blends create a powerful, though incomplete, barrier to gene flow. nih.gov Males of one strain show a strong preference for the pheromone blend produced by females of their own strain and are significantly less attracted to the blend of the other strain. nih.gov This behavioral isolation is one of the strongest barriers to reproduction between the two strains. nih.govnih.gov While hybridization can occur, particularly in lab settings and in some sympatric populations, the strong preference for the conspecific blend significantly reduces its frequency in the wild. mdpi.comnih.gov

The specificity of the male response is critical. Flight tunnel studies have demonstrated that male moths respond optimally to a very narrow range of pheromone ratios. pnas.org Any deviation from this ratio, either by altering the proportions of existing components or by adding compounds from other species, can drastically reduce or inhibit the male's attraction. european-science.com For example, (Z)-9-tetradecenyl acetate acts as a behavioral antagonist for several Ostrinia species, effectively disrupting mate attraction when present in the blend. mdpi.comeuropean-science.com

Co-evolutionary Arms Races Between Pheromone Production and Perception

The tight link between pheromone production in one sex (typically female) and perception in the other (typically male) suggests a co-evolutionary process. For a new pheromone signal to be successful, the corresponding perceptual mechanism must evolve in concert. This dynamic can be viewed as a "co-evolutionary arms race," where changes in the signal are tracked by changes in the receiver, leading to increasingly specific and efficient communication systems. nih.gov

In Ostrinia, the divergence of pheromone blends is closely linked to the evolution of the olfactory system. The ability of male moths to discriminate between subtly different pheromone blends is based on specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae. european-science.com In O. nubilalis and O. furnacalis, males possess distinct ORNs that respond specifically to their own pheromone components. european-science.com

However, the co-evolutionary process is not always perfectly synchronized. Studies on hybrids between O. furnacalis and O. nubilalis (E-strain) showed that the primary ORN in the hybrids was capable of responding to all four pheromone components from both parent species. european-science.com This suggests a degree of "cross-reactivity" in the receptor system, which might provide the raw material for evolutionary shifts. A mutation causing a change in the female pheromone blend might not be immediately lost if some males in the population have receptors that can detect the new component, even if weakly. This phenomenon, known as asymmetric tracking, could facilitate the evolution of new pheromone systems. nih.gov

Furthermore, the discovery of conserved receptors for compounds not used in a species' own pheromone blend, like the E11-14:OH receptor in Ostrinia, suggests that the receptor repertoire may be more ancient and broader than the current pheromone signals being used. ijbs.com This implies that the evolution of perception may not always be a simple case of chasing a changing signal, but could involve the recruitment or silencing of pre-existing sensory channels. ijbs.com

Population Genetics of Pheromone Communication Traits

The genetic basis of pheromone production and response has been a major focus of research, particularly in Ostrinia, providing insight into the population genetics of these traits. In several Ostrinia species, the variation in the ratio of pheromone components is controlled by a surprisingly simple genetic architecture.

In O. nubilalis, the difference in the E/Z pheromone blend produced by females is primarily controlled by a single autosomal locus. nih.gov Similarly, in Ostrinia scapulalis, which also exhibits E and Z pheromone types, the blend ratio is largely determined by a single autosomal locus with two alleles. mdpi.com Heterozygous females in both species produce an intermediate blend of the pheromone components. mdpi.comnih.gov

The male behavioral response, however, has a different genetic basis. In O. nubilalis, the preferential flight response of males to either the E or Z blend is controlled by a single gene located on the Z chromosome (the sex chromosome in Lepidoptera). nih.gov This genetic linkage is crucial: the gene for response is on a sex chromosome, while the gene for production is autosomal. This genetic uncoupling allows for the production of various combinations of signal and response phenotypes in a population, which can be acted upon by natural and sexual selection.

Population studies in Japan on O. scapulalis have shown that pheromone types can be geographically structured, with the E-type being predominant in the north and polymorphic populations existing in central Japan. plos.org In some populations, the pheromone types were found to be in Hardy-Weinberg equilibrium, suggesting a lack of strong assortative mating or selection against certain phenotypes in those specific locations. plos.org This indicates that the evolutionary forces acting on pheromone traits can vary geographically, leading to a complex mosaic of population divergence.

The genes involved in the biosynthesis of these pheromones, such as fatty-acyl reductases (pgFAR), are also key to understanding the evolution of these traits. Studies have shown that mutations in the coding region of the pgFAR gene can lead to enzymes with different substrate specificities, directly influencing the final ratio of pheromone components. pnas.org This suggests that selection acting on mutations within these biosynthetic genes provides a direct mechanism for the evolution of new pheromone signals. pnas.org

Research Applications in Integrated Pest Management Ipm Strategies

Pheromone-Based Monitoring and Surveillance Research

Pheromone-baited traps are a critical tool for monitoring the presence, abundance, and seasonal activity of pest insects. This information is vital for making informed decisions about the timing and necessity of control interventions. While specific research focusing solely on (E)-tetradec-7-enyl acetate (B1210297) for monitoring is limited in the available literature, extensive research on its isomers and structurally similar compounds demonstrates the efficacy of this approach.

For instance, various isomers of tetradecenyl acetate are key components in lures for significant agricultural pests. The sex pheromone of the fall armyworm, Spodoptera frugiperda, includes several acetate compounds, and lures for monitoring this pest have been developed using different blends of these chemicals. nyxxb.cn Research has shown that the composition of these blends is crucial for optimal attraction. For example, a four-component blend containing (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate was found to be highly effective for monitoring S. frugiperda populations. cgiar.org In Brazilian populations of S. frugiperda, (E)-7-dodecenyl acetate was identified as an active component of the sex pheromone, highlighting the importance of specific isomers in geographical variations of a species. nih.gov

The effectiveness of different pheromone blends for monitoring can be influenced by various factors, as illustrated by the following table summarizing findings for Spodoptera frugiperda lure composition.

| Lure Composition | Target Pest | Key Findings |

| (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate | Spodoptera frugiperda | These two components are considered crucial for male attraction. cgiar.org |

| Four-component blend (including (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-dodecenyl acetate) | Spodoptera frugiperda | Attracted the most fall armyworm moths compared to two or three-component blends. cgiar.org |

| Three-component blend (Z7-12:Ac + Z9-14:Ac + E7-12:Ac) | Brazilian Spodoptera frugiperda | Significantly more effective than a two-component blend, indicating (E)-7-dodecenyl acetate is an active component in this population. nih.gov |

These studies on related compounds underscore the principle that precise blends of pheromone components are necessary for effective monitoring and surveillance programs.

Mating Disruption Research and Resistance Development

Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic sex pheromone to prevent males from locating females, thereby disrupting mating and reducing the subsequent larval population. researchgate.netcabidigitallibrary.org This method has been successfully employed against various lepidopteran pests. schweizerbart.de

While direct research on mating disruption using (E)-tetradec-7-enyl acetate is not extensively documented, studies on its isomers provide significant insights into the potential for efficacy and the development of resistance. A notable case is the smaller tea tortrix, Adoxophyes honmai, where long-term use of a mating disruptant composed of (Z)-11-tetradecenyl acetate led to reduced effectiveness. researchgate.net Research indicated that after years of application, the disruption percentage of pheromone traps dropped significantly. researchgate.net This phenomenon has been termed "resistance" to the mating disruptant. researchgate.net

The development of resistance to pheromone-based mating disruption is a complex issue. Several factors are thought to contribute to this, including:

Changes in Pheromone Blends: Insect populations may evolve to alter the ratio of components in their natural pheromone blend, allowing them to communicate in the presence of the synthetic disruptant. schweizerbart.de

Sensory Adaptation: Males may become habituated to the high concentration of the synthetic pheromone, leading to a reduced response.

Selection Pressure: The continuous use of a single-component or incomplete pheromone blend for mating disruption can create strong selective pressure for individuals that can still successfully mate under these conditions. schweizerbart.de

The following table details the observed resistance in Adoxophyes honmai to a mating disruptant.

| Year | Years of Use | Disruption Percentage |

| 1986 | 4 | 96% |

| 1996-1998 | 14-16 | <50% |

This case highlights the importance of ongoing research to understand and mitigate the risk of resistance to mating disruption tactics. Strategies to combat resistance include using more complex, multi-component pheromone blends and rotating or combining different pest management techniques. researchgate.net

Push-Pull Strategies Incorporating this compound

The "push-pull" strategy is an advanced IPM approach that utilizes a combination of stimuli to manipulate the distribution of pests and their natural enemies. nih.gov This strategy involves using repellents to "push" pests away from the main crop while simultaneously using attractants to "pull" them towards a trap crop or trap. nih.govrussellipm.com

The "pull" component often consists of highly attractive pheromones. While the concept is well-established, specific research detailing the incorporation of this compound into a push-pull system is not readily found in the reviewed literature. However, the principles of this strategy suggest that it could be a viable application for this and related compounds. For instance, a pheromone lure could be deployed in a trap crop at the border of a field to attract and concentrate the target pest, while the main crop is protected by a repellent intercrop. nih.gov

Push-pull strategies have been shown to not only reduce pest numbers but also to enhance the effectiveness of biological control by attracting natural enemies. nih.govrussellipm.com The development of a push-pull system is a multi-faceted process, as outlined below:

| Component | Function | Example Semiochemicals/Plants |

| Push | Repel pests from the main crop. | Antifeedants like Azadirachtin, or repellent plants like molasses grass (Melinis minutiflora). nih.govslideshare.net |

| Pull | Attract pests to a trap crop or device. | Pheromones like (E)-β-farnesene for aphids, or trap crops like Napier grass (Pennisetum purpureum) for stemborers. nih.govslideshare.net |

Further research is needed to explore the potential of this compound as a "pull" component in such advanced pest management systems.

Ecological Risk Assessment Research for Pheromone Use

A key advantage of using pheromones in IPM is their perceived low risk to the environment and non-target organisms. plant-protection.netschweizerbart.de They are highly species-specific and are used in very small quantities. Straight Chain Lepidopteran Pheromones (SCLPs), the class to which this compound belongs, are generally considered to have a favorable ecological profile. herts.ac.uk

However, comprehensive ecological risk assessment data for individual pheromone compounds can be limited. A safety data sheet for this compound indicates that there is no available data on its toxicity to fish, its persistence and degradability, or its bioaccumulative potential. echemi.com This lack of specific data is not uncommon for many pheromones.

Regulatory bodies often assess SCLPs as a group, leveraging data from representative compounds. The general scientific consensus is that these substances pose a low risk due to their targeted mode of action and low environmental concentrations. herts.ac.uk The potential for adverse effects on non-target organisms, including beneficial insects and pollinators, is considered minimal compared to conventional insecticides. fao.org

The table below summarizes the availability of ecological data for this compound.

| Ecological Parameter | Data Availability |

| Toxicity to Fish | No data available echemi.com |

| Persistence and Degradability | No data available echemi.com |

| Bioaccumulative Potential | No data available echemi.com |

| Environmental Hazards (Transport) | Not classified as an environmental hazard echemi.com |

Despite the general safety profile, ongoing research and post-registration monitoring are important to ensure that the use of synthetic pheromones in IPM programs does not lead to unforeseen ecological consequences.

Advanced Research Methodologies and Analytical Techniques

Analytical Chemistry Techniques (GC-MS, GC-EAD, NMR) in Pheromone Research

The identification and structural elucidation of volatile semiochemicals like (E)-Tetradec-7-enyl acetate (B1210297) rely heavily on a combination of powerful analytical chemistry techniques. nih.gov The cornerstone of this process is often Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD). researchgate.netscirp.org

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is instrumental in pinpointing which compounds in a complex mixture are biologically active. scirp.org In a typical GC-EAD setup, the effluent from the gas chromatography column is split. One portion goes to a standard detector like a Flame Ionization Detector (FID), while the other is directed over an insect's antenna, which is connected to electrodes. nih.gov When a compound that the insect's olfactory system can detect, such as a pheromone component, elutes from the column, it triggers a measurable electrical response in the antenna. nih.gov This electroantennogram allows researchers to identify the specific retention times of biologically relevant compounds within a crude extract from a pheromone gland. researchgate.netscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): Once a biologically active peak is identified by GC-EAD, GC-MS is used to determine its chemical structure. nih.gov As the compound elutes from the GC, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and information about the molecular weight of the compound. orslabs.com For an acetate ester like (E)-Tetradec-7-enyl acetate, the mass spectrum would be analyzed to confirm the C16H30O2 formula and identify characteristic fragments that suggest its structure. thegoodscentscompany.comebi.ac.uk This technique is sensitive enough to work with the minute quantities of pheromone present in a single female moth's gland extract. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is powerful for identifying many compounds, NMR spectroscopy is often required for unambiguous structural confirmation, particularly for determining the precise location and configuration (E/Z isomerism) of double bonds. nih.gov Although obtaining the several micrograms of pure compound needed for NMR can be challenging, it provides definitive structural data. nih.govsakura.ne.jp For this compound, 1H and 13C NMR spectra would confirm the position of the double bond at the 7th carbon and establish its (E) or trans geometry. nih.gov

Table 1: Key Analytical Techniques in Pheromone Identification

| Technique | Primary Role in Pheromone Research | Information Provided |

|---|---|---|

| GC-EAD | Detection of biologically active compounds | Identifies which compounds in a mixture elicit an olfactory response from the insect antenna. nih.govresearchgate.net |

| GC-MS | Structural identification and quantification | Provides molecular weight and a fragmentation pattern to determine the chemical structure of active compounds. nih.govnih.gov |

| NMR | Definitive structural elucidation | Confirms the exact chemical structure, including the position and stereochemistry of double bonds. nih.gov |

Transcriptomics and Proteomics in Pheromone Biosynthesis and Olfaction Studies

Understanding how this compound is produced by an insect and detected by its potential mate requires delving into the molecular biology of the organism. High-throughput sequencing technologies, particularly transcriptomics (RNA-seq) and proteomics, have become indispensable tools in this area. nih.gov

Transcriptomics: By sequencing the complete set of RNA transcripts in a specific tissue (the transcriptome), researchers can create a snapshot of all the genes being actively expressed. nih.govmdpi.com To study the biosynthesis of this compound, scientists analyze the transcriptome of the female moth's pheromone gland. plos.orgplos.org This analysis aims to identify candidate genes that code for the specific enzymes involved in the pheromone's biosynthetic pathway. plos.org This pathway typically starts from a common fatty acid precursor and involves a series of enzymatic steps, including:

Desaturases: Introduce double bonds at specific positions in the fatty acid chain. plos.org

Fatty-Acyl Reductases (FARs): Reduce the fatty-acyl precursor to a fatty alcohol. plos.orgplos.org

Acetyltransferases: Add the acetate functional group to the fatty alcohol to produce the final acetate ester pheromone. plos.orgplos.org

By comparing gene expression levels in the pheromone gland to other tissues, researchers can pinpoint the specific gene variants that are highly expressed in the gland and are therefore likely involved in producing this compound. nih.govplos.org

Proteomics and Olfaction: To understand how the pheromone signal is received, researchers turn to the insect's antennae. Both transcriptomics and proteomics are used to study the array of proteins involved in olfaction. nih.govfrontiersin.org Proteomic analysis, which identifies the full complement of proteins in a tissue, can directly detect the presence and abundance of key olfactory proteins in the antennae. acs.org These include:

Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs): These are small, soluble proteins found in the fluid surrounding the olfactory neurons. frontiersin.orgmdpi.com They are thought to bind to hydrophobic pheromone molecules and transport them to the receptors. mdpi.com

Odorant Receptors (ORs): These are transmembrane proteins located on the olfactory neurons. nih.govfrontiersin.org A specific OR is tuned to bind to this compound, and this binding event initiates the neural signal that is ultimately perceived by the insect. oup.com

Identifying the specific OR for this compound is a key goal, as it is the primary determinant of the insect's response. frontiersin.org

Genetic Engineering and Biotechnological Approaches for Research (e.g., "Biofactories")

The chemical synthesis of some insect pheromones can be complex and expensive. earlham.ac.uk This has driven research into biotechnological production methods using genetically engineered organisms, often referred to as "biofactories". upv.es This approach leverages the biosynthetic genes identified through transcriptomics. plos.org

The primary strategy involves introducing the genes for the complete pheromone biosynthetic pathway into a host organism that can produce the compound in large quantities. unirioja.es Plants like Nicotiana benthamiana (a relative of tobacco) and Camelina sativa (oilseed) have emerged as promising platforms for producing moth pheromones. upv.esnih.govnih.gov The process involves:

Identifying the specific desaturase, reductase, and acetyltransferase genes responsible for producing this compound in the insect.

Synthesizing and assembling these genes into a DNA construct that can be expressed in the chosen plant host.

Introducing this construct into the plant, creating a transgenic organism.

Cultivating the engineered plant, which then produces the pheromone, often in its leaves. upv.esnih.gov

These plant biofactories can produce the pheromone, which can then be extracted and purified. nih.gov An even more advanced concept is the development of plants that not only produce but also release the pheromones directly into the atmosphere, potentially acting as living dispensers for pest control strategies like mating disruption. upv.es Fungi are also being explored as potential biofactories. unirioja.es This sustainable strategy offers a potentially low-cost and scalable alternative to chemical synthesis for compounds like this compound. earlham.ac.uk

Computational Chemistry and Modeling in Pheromone Research (e.g., Molecular Docking)

Computational chemistry provides powerful in-silico tools to investigate how a pheromone like this compound interacts with its protein receptor at an atomic level. openaccessjournals.com Molecular docking is a particularly valuable technique in this domain. nih.gov

The process involves several steps:

Receptor Structure Prediction: The amino acid sequence of the specific Odorant Receptor (OR) for this compound is first obtained (e.g., through antennal transcriptomics). Since experimentally determining the 3D structure of membrane proteins like ORs is very difficult, computational tools like AlphaFold are used to predict the protein's three-dimensional shape from its amino acid sequence. oup.comnih.gov

Ligand-Receptor Docking: A 3D model of the pheromone molecule, this compound, is then computationally "docked" into the predicted binding pocket of its receptor. mdpi.com Docking algorithms explore numerous possible orientations of the pheromone within the pocket and use scoring functions to calculate the binding affinity for each pose. openaccessjournals.com

Analysis of Interactions: The best-scoring poses reveal the most likely binding mode of the pheromone. mdpi.com Researchers can then analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the pheromone and individual amino acid residues in the receptor's binding pocket. acs.org